molecular formula C9H17NO4 B3068347 tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate CAS No. 412278-24-1

tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate

Cat. No.: B3068347
CAS No.: 412278-24-1
M. Wt: 203.24 g/mol
InChI Key: SFIADDJLFYFDGK-BQBZGAKWSA-N
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Description

Chemical Structure and Properties tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate (CAS: 412278-24-1, Molecular Formula: C₉H₁₇NO₄, MW: 217.24 g/mol) is a chiral carbamate derivative featuring a tetrahydrofuran (THF) ring substituted with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate at the 3-position . The (3S,4R) stereochemistry is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. This compound is commercially available (e.g., from Chemily Glycoscience) and is primarily utilized as a building block in medicinal chemistry for drug discovery .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIADDJLFYFDGK-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lipase-Catalyzed Kinetic Resolution

The enzymatic preparation of enantiomerically pure tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate has been achieved through lipase-mediated kinetic resolution. Candida antarctica lipase B (CAL-B) demonstrates high enantioselectivity in hydrolyzing racemic tert-butyl ((3RS,4SR)-4-hydroxytetrahydrofuran-3-yl)carbamate. The reaction proceeds in aqueous buffer (pH 7.0) at 30°C, yielding the (3S,4R)-enantiomer with >98% enantiomeric excess (ee) after 24 hours. The unreacted (3R,4S)-enantiomer is subsequently separated via column chromatography.

Key parameters influencing resolution efficiency:

  • Substrate concentration : Optimal at 50 mM to prevent enzyme inhibition.
  • Solvent system : tert-Butyl methyl ether (TBME) enhances enantioselectivity (E = 45) compared to toluene (E = 28).
  • Temperature : Activity declines above 40°C due to protein denaturation.

Transesterification for Carbamate Protection

An alternative approach employs lipase-catalyzed transesterification to install the tert-butoxycarbonyl (Boc) protecting group. Using vinyl tert-butyl carbonate as an acyl donor, Pseudomonas fluorescens lipase selectively protects the (3S,4R)-amine in tetrahydrofuran-3,4-diol precursors. This method achieves 92% conversion with 96% ee, though scalability is limited by the cost of enzymatic catalysts.

Chemical Synthesis via Chiral Pool Strategies

Stereoselective Epoxidation and Ring-Opening

A four-step synthesis starts with D-ribose-derived diethyl L-tartrate:

  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields (3S,4S)-epoxy tetrahydrofuran (78% yield).
  • Aminolysis : Reaction with ammonium hydroxide opens the epoxide to form trans-3-amino-4-hydroxytetrahydrofuran (65% yield, dr = 9:1).
  • Boc Protection : Condensation with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (1:1) at 0°C gives the title compound in 85% yield.

Critical reaction parameters :

  • pH control during aminolysis (pH 9–10) minimizes side reactions.
  • Stoichiometric triethylamine accelerates Boc group installation.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at C4:

  • Substrate preparation : (3R,4R)-4-Hydroxy tetrahydrofuran-3-amine is treated with Boc₂O to form the protected amine.
  • Mitsunobu inversion : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine mediate reaction with p-nitrobenzoic acid, yielding (3R,4S)-isomer.
  • Hydrolysis : Basic hydrolysis (K₂CO₃/MeOH) removes the p-nitrobenzoyl group, furnishing this compound (71% overall yield).

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A Merrifield resin-functionalized variant enables rapid purification:

  • Loading : Couple (3S,4R)-4-hydroxy tetrahydrofuran-3-amine to Wang resin using DIC/HOBt.
  • Boc protection : Treat with Boc₂O/DMAP in DMF (2 h, rt).
  • Cleavage : TFA/CH₂Cl₂ (1:9) releases the product with 94% purity (HPLC).

Advantages :

  • Eliminates chromatography steps.
  • Scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Index
Enzymatic resolution 45–48 >98 Moderate High
Chemical synthesis 71–85 99 (dr) High Low
Solid-phase 94 N/A High Medium

Key observations :

  • Enzymatic methods excel in stereocontrol but suffer from moderate yields.
  • Mitsunobu-based chemical synthesis balances cost and efficiency for industrial applications.
  • Solid-phase approaches suit combinatorial chemistry but require specialized equipment.

Mechanistic Insights and Side-Reaction Mitigation

Epimerization During Boc Protection

The basic conditions of Boc group installation risk epimerization at C3. Studies show that:

  • Using Hünig’s base (DIPEA) instead of triethylamine reduces epimerization to <2%.
  • Low temperatures (0–5°C) stabilize the tetrahedral intermediate during carbamate formation.

Oxidative Degradation Pathways

The 4-hydroxyl group undergoes oxidation to a ketone under aerobic conditions. Stabilization strategies include:

  • Storage under argon with 3Å molecular sieves.
  • Addition of 0.1% (w/v) ascorbic acid as an antioxidant.

Chemical Reactions Analysis

tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and carbamate groups .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in drug development. Industrially, it is used in the production of various chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the tetrahydrofuran ring can participate in various biochemical interactions. These interactions can affect the compound’s overall biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Molecular Formula Ring Type Substituents Key Applications
tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate 412278-24-1 C₉H₁₇NO₄ Tetrahydrofuran 4-OH, 3-Boc Pharmaceutical intermediates
tert-Butyl ((3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate 2472560-02-2 C₁₀H₁₉NO₄ Tetrahydrofuran 4-CH₂OH, 3-Boc Solubility-enhanced scaffolds
tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate 1434126-99-4 C₁₀H₁₉FNO₂ Piperidine 3-F, 4-Boc Metabolic stability studies
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₀H₁₉NO₃ Cyclopentane 3-OH, Boc Ring-stability investigations
tert-Butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate hemioxalate 2253105-08-5 C₁₃H₂₄N₂O₇ Piperidine 3-OCH₃, 4-Boc Electronic modulation studies

Key Findings and Implications

Stereochemical Influence : The (3S,4R) configuration in the target compound is enantiomerically distinct from (3R,4S) analogues (e.g., ), which may lead to divergent biological activities or synthetic pathways .

Substituent Effects: Hydroxyl vs. Amino: Amino groups () enhance nucleophilicity for coupling reactions, while hydroxyl groups () favor hydrogen bonding in crystallography or biomolecular interactions. Halogenation: Fluorine () improves metabolic stability and target binding, whereas chlorine () increases lipophilicity .

Ring Size and Stability : Tetrahydrofuran derivatives () exhibit higher ring strain and reactivity compared to piperidine or cyclopentane analogues (), influencing their utility in ring-opening or cycloaddition reactions.

Biological Activity

tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tetrahydrofuran ring and a carbamate functional group, allows it to participate in various biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

  • Molecular Formula : C9H17NO4
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 412278-24-1

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (3S,4R)-4-hydroxytetrahydrofuran in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate group can act as a protecting group in peptide synthesis, while the hydroxyl group can participate in hydrogen bonding and molecular interactions crucial for biological activity.

Pharmacological Effects

Recent studies have indicated that the compound exhibits potential pharmacological properties. For instance:

  • Antinociceptive Activity : In vivo studies showed that compounds similar to this compound can significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent .
  • Enzyme Inhibition : Some derivatives have shown inhibitory activity against specific enzymes, which may be relevant for therapeutic applications in treating diseases related to enzyme dysregulation .

Case Studies

StudyFindings
Pain Response Study In vivo treatment with related compounds resulted in a significant reduction in pain response during antinociception assays .
Enzymatic Activity Compounds with similar structures demonstrated low micromolar inhibitory activity against aminopeptidases, indicating potential for drug development targeting these enzymes .

Applications in Research

The compound has been utilized in various research contexts:

  • Medicinal Chemistry : It serves as a building block for the synthesis of biologically active molecules.
  • Pharmaceutical Development : Its derivatives are being explored for their potential use in drug formulations aimed at pain management and enzyme inhibition.
  • Biochemical Studies : The compound's interactions with biological macromolecules make it a valuable tool for studying biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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